(S)-3-Amino-2-benzylpropanoic Acid: A Comprehensive Physicochemical Profile for the Research Professional
(S)-3-Amino-2-benzylpropanoic Acid: A Comprehensive Physicochemical Profile for the Research Professional
Abstract
(S)-3-Amino-2-benzylpropanoic acid, a chiral non-proteinogenic amino acid, serves as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a benzyl group adjacent to the stereocenter, impart specific conformational constraints and lipophilicity, making it a valuable synthon for creating peptidomimetics and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (S)-3-Amino-2-benzylpropanoic acid, offering both established data and the detailed experimental protocols necessary for its in-house characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring a robust and reproducible approach for researchers in the field.
Introduction: The Significance of (S)-3-Amino-2-benzylpropanoic Acid in Drug Discovery
The landscape of modern drug discovery is increasingly focused on molecules that can precisely interact with biological targets while maintaining favorable pharmacokinetic and pharmacodynamic profiles. Non-proteinogenic amino acids, such as (S)-3-Amino-2-benzylpropanoic acid, have emerged as powerful tools in this endeavor. Unlike their proteinogenic counterparts, these synthetic amino acids offer a broader range of side-chain functionalities and stereochemical arrangements.
The incorporation of (S)-3-Amino-2-benzylpropanoic acid into peptide-based therapeutics can enhance resistance to enzymatic degradation, improve receptor-binding affinity, and modulate solubility and membrane permeability. Its benzyl side chain introduces a hydrophobic element that can facilitate crucial interactions within the binding pockets of target proteins. Understanding the fundamental physicochemical properties of this compound is, therefore, a prerequisite for its effective utilization in rational drug design and development. This guide aims to provide a detailed and practical resource for scientists working with this versatile building block.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in pharmaceutical sciences. These properties govern its behavior in both in vitro and in vivo systems, influencing everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).
Structural and Molecular Data
| Property | Value |
| IUPAC Name | (2S)-3-amino-2-benzylpropanoic acid |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 77469-33-3 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)CN |
| InChI Key | RWHVXRJRRJAPQJ-QFIPXEPZSA-N |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of (S)-3-Amino-2-benzylpropanoic acid.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum of (S)-3-Amino-2-benzylpropanoic acid will exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.1-7.3 ppm), the methine proton at the chiral center, the methylene protons of the benzyl group, and the methylene protons adjacent to the amino group. The exact chemical shifts and coupling constants are dependent on the solvent and pH.
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¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct resonances for the carboxyl carbon, the aromatic carbons, the chiral methine carbon, and the two methylene carbons, confirming the carbon skeleton of the molecule.
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity. For (S)-3-Amino-2-benzylpropanoic acid, a high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass.
Physical and Chemical Properties
| Property | Value | Experimental Protocol |
| Melting Point | 224-226 °C | Section 3.1 |
| pKa | pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10 | Section 3.2 |
| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. | Section 3.3 |
| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. | Section 3.4 |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (S)-3-Amino-2-benzylpropanoic acid. The rationale behind each step is explained to ensure a thorough understanding of the process.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.
Apparatus:
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Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the (S)-3-Amino-2-benzylpropanoic acid sample is completely dry. If necessary, dry the sample under vacuum. Grind a small amount of the sample into a fine powder using a mortar and pestle.
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Capillary Loading: Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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Set a rapid heating rate initially to approach the expected melting point.
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Once the temperature is within 15-20 °C of the expected melting point (224-226 °C), reduce the heating rate to 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.
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Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
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Data Recording: Report the melting point as a range. For a pure sample, this range should be narrow (typically ≤ 2 °C).
Causality Behind Experimental Choices:
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Fine Powder: Grinding the sample ensures uniform heat distribution.
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Slow Heating Rate: A slow ramp rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, leading to an accurate reading.
Caption: Workflow for Melting Point Determination.
Determination of pKa (Acid Dissociation Constant)
Principle: The pKa values represent the acidity of the carboxylic acid group and the conjugate acid of the amino group. Potentiometric titration is a common and accurate method for determining pKa.
Apparatus:
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pH meter with a glass electrode
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Magnetic stirrer and stir bar
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Burette (25 mL or 50 mL)
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Beaker (100 mL)
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Standardized 0.1 M HCl solution
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Standardized 0.1 M NaOH solution
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Deionized water
Procedure:
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Sample Preparation: Accurately weigh a known amount of (S)-3-Amino-2-benzylpropanoic acid and dissolve it in a known volume of deionized water in a beaker.
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Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.
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Titration (for pKa₂):
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Record the initial pH of the solution.
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Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).
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After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
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Continue the titration until the pH has risen significantly past the expected equivalence point.
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Data Analysis (for pKa₂):
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Plot a graph of pH versus the volume of NaOH added.
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The first equivalence point (where the carboxylic acid is fully deprotonated) will be observed as a steep inflection in the curve.
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The pKa₂ (for the amino group) is the pH at the half-equivalence point.
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Titration (for pKa₁): To determine the pKa of the carboxylic acid, the amino acid can be first protonated by adding a known excess of standardized 0.1 M HCl and then back-titrated with standardized 0.1 M NaOH.
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Data Analysis (for pKa₁): Plot the titration curve. The pKa₁ will be the pH at the first half-equivalence point.
Self-Validating System: The shape of the titration curve itself serves as a validation. A well-defined sigmoidal curve with clear inflection points indicates a successful titration. The calculated molecular weight from the titration data should also agree with the known molecular weight.
Determination of Aqueous Solubility
Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
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Scintillation vials or small glass flasks with screw caps
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Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C)
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
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pH meter
Procedure:
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Sample Preparation: Add an excess amount of (S)-3-Amino-2-benzylpropanoic acid to a series of vials containing deionized water (or buffers of different pH values). An excess is necessary to ensure that a saturated solution is formed.
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Equilibration: Seal the vials and place them on the shaker in a constant temperature environment. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
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Sample Analysis:
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Carefully withdraw an aliquot of the clear supernatant.
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Dilute the aliquot with a known volume of the solvent.
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Quantify the concentration of (S)-3-Amino-2-benzylpropanoic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
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Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Trustworthiness: Running the experiment in triplicate and ensuring that the solubility value is consistent across the replicates enhances the trustworthiness of the results. Additionally, analyzing samples taken at different time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.
Determination of Specific Optical Rotation
Principle: Chiral molecules, like (S)-3-Amino-2-benzylpropanoic acid, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.
Apparatus:
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Polarimeter
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Volumetric flask (e.g., 10 mL)
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Analytical balance
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Polarimeter cell (e.g., 1 dm length)
Procedure:
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Solution Preparation: Accurately weigh a known amount of (S)-3-Amino-2-benzylpropanoic acid and dissolve it in a known volume of a specified solvent (e.g., 1 M HCl) in a volumetric flask. The concentration should be precisely known.
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Polarimeter Calibration: Calibrate the polarimeter using a blank (the pure solvent).
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Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α).
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Calculation: Calculate the specific rotation [α] using the following formula:
[α] = α / (l × c)
where:
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α is the observed rotation in degrees.
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l is the path length of the cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must also be reported.
Caption: Logical Flow for Specific Rotation Measurement.
Conclusion
The physicochemical properties of (S)-3-Amino-2-benzylpropanoic acid are integral to its successful application in drug discovery and development. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies required for their determination. By adhering to these protocols and understanding the principles behind them, researchers can ensure the quality and consistency of their work, ultimately facilitating the development of novel therapeutics. The combination of tabulated data, step-by-step protocols, and workflow visualizations aims to equip scientists with the necessary tools for the effective characterization and utilization of this important chiral building block.
References
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PubChem. (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. [Link]
